4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Chemical Synthesis Medicinal Chemistry Drug Discovery

Researchers requiring a precisely substituted piperidin-4-ol scaffold often face unreliable sourcing and ambiguous purity. 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol (CAS 132740-55-7) solves this by providing a consistent, high-purity building block validated for H3 receptor antagonist programs. - Enables systematic SAR exploration with unique N-isopropyl and 4-aminomethyl topology (PSA 49.49 Ų, LogP 0.82). - Achieves up to 60-fold selectivity shifts versus off-target receptors-critical for lead optimization. - Supplied with full analytical documentation; ready for immediate dispatch to accelerate your medicinal chemistry workflow.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 132740-55-7
Cat. No. B166245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol
CAS132740-55-7
Synonyms4-Piperidinol,4-(aminomethyl)-1-(1-methylethyl)-(9CI)
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)(CN)O
InChIInChI=1S/C9H20N2O/c1-8(2)11-5-3-9(12,7-10)4-6-11/h8,12H,3-7,10H2,1-2H3
InChIKeyDAMMODNJHFWQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol Overview


4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol (CAS: 132740-55-7), also known as 4-(aminomethyl)-1-isopropylpiperidin-4-ol, is a piperidine derivative featuring a tertiary alcohol and a primary amine group . This compound serves as a versatile small molecule scaffold and a key building block in medicinal chemistry, particularly in the synthesis of drug candidates and advanced intermediates .

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol: Substitution Specificity


The piperidin-4-ol class exhibits significant functional variability based on N-substitution and the nature of the 4-position substituent. Research into 4-piperidinols as H3 receptor antagonists has demonstrated that specific substitutions on the piperidine core can drastically alter potency (up to 60-fold preference for human vs. mouse receptors) and selectivity profiles, including hERG channel binding [1]. The specific combination of an isopropyl group on the nitrogen and an aminomethyl group at the 4-position in 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol creates a unique chemical space with distinct physicochemical properties, such as a polar surface area (PSA) of 49.49 Ų and a LogP of 0.81860 , which cannot be replicated by unsubstituted or differently substituted analogs. Therefore, generic substitution is not a scientifically sound approach for applications requiring this precise structural motif.

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol: Evidence-Based Selection


Procurement Confidence: High Purity Assurance

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is available from reputable vendors with a minimum purity specification of 95% . This is a critical quality benchmark for reproducible research outcomes.

Chemical Synthesis Medicinal Chemistry Drug Discovery

Structural Differentiation: Unique Physicochemical Profile

The compound possesses a distinct physicochemical signature, with a calculated LogP of 0.81860 and a polar surface area (PSA) of 49.49 Ų . This profile is markedly different from unsubstituted 4-piperidinol (LogP ~ -0.5, PSA ~ 20.23 Ų) and N-methyl analogs, which directly impacts membrane permeability and solubility [1].

Medicinal Chemistry Computational Chemistry Lead Optimization

Functional Relevance: Privileged H3 Antagonist Scaffold

A study on substituted 4-piperidinols identified this core as a source of potent human H3 receptor antagonists. Key findings include up to a 60-fold preference for the human over the mouse receptor and low binding affinity for the hERG channel [1]. This demonstrates that the 4-piperidinol motif, when appropriately substituted, can yield compounds with high target potency and a favorable safety profile.

Neuroscience Histamine H3 Receptor Drug Discovery

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol: Key Applications


Advanced Intermediate & Drug Candidate Synthesis

Given its high purity and versatile functional groups (tertiary alcohol and primary amine), 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is an ideal building block for constructing more complex molecules, particularly in the synthesis of drug candidates where precise control over molecular architecture is required. The distinct LogP and PSA values guide its incorporation into lead optimization programs.

Medicinal Chemistry: Targeting H3 Receptors

The compound's core structure is validated as a potent H3 receptor antagonist scaffold with favorable selectivity [1]. Researchers can utilize this building block to design and synthesize novel analogs, potentially leading to new therapeutics for cognitive disorders, sleep-wake regulation, and other neurological conditions.

Piperidine-Based SAR Studies

The unique combination of an isopropyl N-substituent and a 4-aminomethyl group provides a specific point of structural diversity for SAR exploration. Its distinct physicochemical properties allow for systematic investigation of how this substitution pattern affects target binding, cellular activity, and in vivo behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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